molecular formula C7H7NO3 B1521267 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid CAS No. 639523-17-4

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1521267
M. Wt: 153.14 g/mol
InChI Key: NJEPDWZYBJIKMD-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 639523-17-4 . It has a molecular weight of 153.14 . The IUPAC name for this compound is 3-cyclopropyl-4-isoxazolecarboxylic acid .


Molecular Structure Analysis

The molecular formula of “3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is C7H7NO3 . The InChI Code for this compound is 1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) .


Physical And Chemical Properties Analysis

“3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is a solid at room temperature . It has a boiling point of 317.6±30.0 C at 760 mmHg .

Scientific Research Applications

Synthesis of Oxazoles

Oxazoles, including compounds structurally related to 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, are synthesized through various chemical reactions that offer a wide range of applications in medicinal chemistry, material science, and as building blocks for further chemical modifications.

  • Gold-Catalyzed Oxidation Strategy :

    • The postulated reactive intermediate, a terminal α-oxo gold carbene, shows potential in oxazole ring formation through a gold-catalyzed oxidation strategy. This process highlights the importance of bidentate ligands in controlling the reactivity and selectivity of the reaction, opening pathways for synthesizing 2,4-disubstituted oxazoles (Yingdong Luo et al., 2012).
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • The CuAAC reaction is a cornerstone in the synthesis of 1,2,3-triazoles, offering a modular approach to constructing diversely functionalized molecules. This method's versatility and reliability underline its significance in synthesizing compounds with potential overlapping structural features or synthetic pathways related to oxazole derivatives (A. Agrahari et al., 2021).

Cyclopropanation Reactions

Cyclopropanation plays a critical role in creating complex molecular architectures, including those containing oxazole rings or cyclopropyl groups, which are key to developing pharmacologically active compounds.

  • Chromium Fischer Carbene Complexes :

    • The cyclopropanation of alkenyl oxazolines demonstrates the utility of oxazoline groups in achieving high diastereoselectivity, emphasizing the potential for synthesizing cyclopropyl-containing oxazoles with defined stereochemistry (J. Barluenga et al., 2001).
  • Resolution of Cyclopropene Carboxylic Acids :

    • The resolution of cycloprop-2-ene carboxylic acids through diastereomeric N-acyloxazolidines provides a method for synthesizing enantiomerically pure compounds, which could be applicable to derivatives of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid for stereochemical control in synthesis and potential biological applications (L. Liao et al., 2004).

Concluding Remarks

These methodologies underscore the versatility of oxazole and cyclopropyl derivatives in synthetic organic chemistry, offering pathways to synthesize structurally diverse and biologically significant molecules. While the direct references to "3-Cyclopropyl-1,2-oxazole-4-carboxylic acid" are not found, the discussed reactions and compounds provide a foundation for understanding its potential scientific research applications in designing novel synthetic routes and exploring its utility in various chemical and biological contexts.

Safety And Hazards

The safety information for “3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P302+P352, P305+P351+P338 .

Future Directions

The future directions for “3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” and similar compounds involve the development of new eco-friendly synthetic strategies . This includes the exploration of alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

3-cyclopropyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEPDWZYBJIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665695
Record name 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

CAS RN

639523-17-4
Record name 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.6 g (31 mmol) of 3-Cyclopropyl-isoxazole-4-carboxylic acid ethyl ester were slowly added to a solution of 6.1 g (93 mmol, 85% purity) of potassium hydroxide in ethanol/water (1:3, 100 ml) at 0° C. The reaction mixture was stirred at room temperature for 16 h, diluted with water, acidified (pH=2) with 20% aqueous HCl and extracted with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and the solvent was removed to yield 4.7 g (94%, 95% purity) of the title compound which did not need further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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